![molecular formula C18H22N3NaO8S3 B014161 磺基-N-琥珀酰亚胺酯-6-[3-(2-吡啶基二硫代)丙酰胺基]己酸酯, 钠盐 CAS No. 169751-10-4](/img/structure/B14161.png)

磺基-N-琥珀酰亚胺酯-6-[3-(2-吡啶基二硫代)丙酰胺基]己酸酯, 钠盐

描述

Synthesis Analysis

The synthesis of Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt involves complex chemical reactions, where key steps include the activation of carboxylic acid groups and the introduction of sulfonate functionalities to achieve high reactivity and water solubility. The optimization of reaction conditions such as temperature, pH, and reagent ratios is crucial for achieving high yields and purity of the final product. Studies on the synthesis of related compounds provide insights into the methodologies that can be adapted for synthesizing Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt with high efficiency and selectivity (Xu Pei-yuan, 2008).

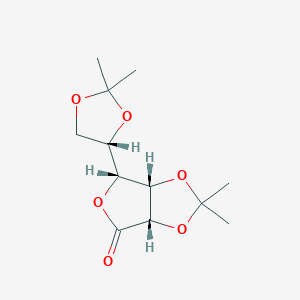

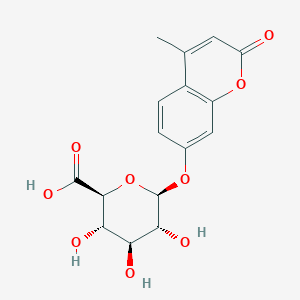

Molecular Structure Analysis

The molecular structure of this compound features a disulfide bond and a succinimidyl ester, which are crucial for its cross-linking capabilities. Vibrational studies, including infrared and Raman spectroscopy, reveal the distinct geometry of the disulfide region, which is less torsioned in Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate compared to similar compounds. This unique geometry enhances its bioefficacy when used in conjugation with biomolecules (B. Pal et al., 1997).

Chemical Reactions and Properties

The compound's reactivity primarily stems from its succinimidyl ester and disulfide functionalities. The succinimidyl ester reacts with amine groups to form stable amide bonds, while the disulfide bond can undergo exchange reactions with thiol groups. These reactions are essential for the compound's role as a cross-linker in modifying proteins and peptides. The efficient catalysis of these reactions, as illustrated in the synthesis of pyrano[4,3-b]pyran derivatives, showcases the compound's versatility in facilitating chemical transformations under various conditions (N. G. Khaligh, 2015).

Physical Properties Analysis

The physical properties of Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt, such as solubility, stability, and melting point, are significantly influenced by its sulfonate group, which enhances its solubility in water and aqueous solutions. This property is critical for its application in biological systems, where water solubility is a prerequisite for effective use. Analytical techniques, including mass spectrometry and NMR, are pivotal in characterizing these properties and ensuring the compound's purity and suitability for research and industrial applications.

Chemical Properties Analysis

The chemical properties of Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt, such as reactivity, stability under various conditions, and specificity in targeting functional groups, define its utility in chemical synthesis and modification of biomolecules. Its ability to form stable linkages under physiological conditions without affecting the native structure and function of biomolecules is particularly noteworthy. Research on similar sulfonate-containing compounds provides insights into optimizing reaction conditions to enhance the compound's chemical stability and reactivity (F. Shirini et al., 2011).

科学研究应用

蛋白质的可逆交联

磺基-SPDP-C6-NHS (钠盐): 用于蛋白质的可逆交联。该应用对于研究蛋白质-蛋白质相互作用以及交联对蛋白质功能的影响至关重要。 交联的可逆性允许随后分离和分析蛋白质复合物 .

抗体和酶的偶联

该化合物用于通过两步反应制备抗体-酶偶联物。首先,它与抗体上的赖氨酸残基反应,然后它与酶上的巯基形成二硫键。 这些偶联物对于酶联免疫吸附测定 (ELISA) 和其他诊断应用至关重要 .

半抗原与载体蛋白的连接

磺基-SPDP-C6-NHS (钠盐): 促进小分子(称为半抗原)与较大载体蛋白的连接。 这个过程对于产生针对半抗原的抗体至关重要,否则半抗原是非免疫原性的 .

免疫毒素偶联物的制备

研究人员使用该化合物制备免疫毒素偶联物。 这些是将毒素与抗体或其他靶向部分结合的分子,将毒素引导至特定细胞,如癌细胞 .

向蛋白质引入巯基

该化合物可以通过连接到赖氨酸残基来向蛋白质添加巯基。 这种修饰可以改变蛋白质的功能或促进与其他硫醇反应性分子的进一步偶联 .

蛋白质标记和检测

通过与蛋白质上的伯胺反应,磺基-SPDP-C6-NHS (钠盐) 引入可检测的吡啶基二硫醇基团。 这对于各种实验设置中的蛋白质标记和跟踪非常有用 .

研究膜蛋白相互作用

由于该化合物不能穿透膜,它特别适用于研究涉及细胞表面蛋白的相互作用,而不会影响细胞内蛋白 .

创建用于药物递送的生物偶联物

磺基-SPDP-C6-NHS (钠盐): 用于创建用于靶向药物递送的生物偶联物。 通过将治疗剂连接到靶向配体,研究人员可以提高治疗的特异性和疗效 .

作用机制

Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt

, also known as Sulfo-SPDP-C6-NHS (sodium) , is a heterobifunctional, thiol-cleavable, and membrane impermeable crosslinker . Here is an overview of its mechanism of action:

Target of Action

The primary targets of this compound are amino and sulfhydryl groups, specifically the lysine residues in proteins and free sulfhydryl groups .

Mode of Action

The compound contains an amine-reactive N-hydroxysuccinimide (NHS) ester that reacts with lysine residues to form a stable amide bond . The other end of the spacer arm is terminated in the pyridyl disulfide group that reacts with sulfhydryls to form a reversible disulfide bond .

Biochemical Pathways

The compound is involved in the reversible crosslinking of proteins, adding sulfhydryl groups to proteins by attachment to lysine residues, and protein crosslinking to create antibody-enzyme and other bioconjugates via a two-step reaction .

Pharmacokinetics

The compound is water-soluble, which allows it to react rapidly with any primary amine-containing molecule . The disulfide bond in the spacer arm can be readily cleaved by 10-50 mM DTT or TCEP at pH 8.5 .

Result of Action

The compound’s action results in the formation of stable amide bonds with lysine residues and reversible disulfide bonds with sulfhydryls . This allows for the separation of crosslinked products .

Action Environment

Its action, efficacy, and stability can be influenced by environmental factors such as pH and the presence of reducing agents .

未来方向

The future directions for Sulfo-LC-SPDP could involve its use in various applications such as reversible crosslinking of proteins, adding sulfhydryl groups to proteins by attachment to lysine residues, protein crosslinking to create antibody-enzyme and other bioconjugates via a two-step reaction, attaching haptens to carrier proteins for antibody production, and preparing immunotoxin conjugates .

属性

IUPAC Name |

sodium;2,5-dioxo-1-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexanoyloxy]pyrrolidine-3-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O8S3.Na/c22-14(8-11-30-31-15-6-3-5-10-20-15)19-9-4-1-2-7-17(24)29-21-16(23)12-13(18(21)25)32(26,27)28;/h3,5-6,10,13H,1-2,4,7-9,11-12H2,(H,19,22)(H,26,27,28);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAPNXDUFCQIHFS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCSSC2=CC=CC=N2)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N3NaO8S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404589 | |

| Record name | 2,5-Dioxo-3-sulfo-1-pyrrolidinyl 6-[[1-oxo-3-(2-pyridinyldithio)propyl]amino]hexanoate sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

169751-10-4 | |

| Record name | 2,5-Dioxo-3-sulfo-1-pyrrolidinyl 6-[[1-oxo-3-(2-pyridinyldithio)propyl]amino]hexanoate sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphosuccinimidyl 6-[3-(2-pyridyldithio)propionamido]hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Trimethylammonium)ethyl] Toluenethiosulfonate Bromide](/img/structure/B14112.png)